molecular formula C11H22N2O B1442920 3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine CAS No. 1250887-72-9

3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine

Cat. No.: B1442920
CAS No.: 1250887-72-9
M. Wt: 198.31 g/mol
InChI Key: YPBOFUPYTPWEQK-UHFFFAOYSA-N
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Description

3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine ( 1250887-72-9) is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This piperidine-amine derivative, characterized by its tetrahydrofuran-methyl substituent, serves as a versatile building block and advanced intermediate in medicinal chemistry and drug discovery research. Its molecular structure, featuring both piperidine and tetrahydrofuran rings, makes it a valuable scaffold for the synthesis of more complex bioactive molecules. Research indicates that analogs of N-(piperidin-4-yl) compounds have been explored as potent agonists for G-protein coupled receptors (GPCRs), including GPR119, which is a target for therapeutic interventions in metabolic disorders like diabetes . The compound's mechanism of action in research settings is often tied to its ability to modulate protein-protein interactions and receptor signaling pathways due to its structural characteristics. This substance is utilized in pharmaceutical development, agrochemical research, and material science applications. It is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Multiple global suppliers, including Ambeed, Inc. and BLD Pharmatech Ltd., provide this compound for research purposes . Researchers can leverage this chemical for constructing molecular libraries, exploring structure-activity relationships, and developing novel synthetic methodologies.

Properties

IUPAC Name

3-methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9-7-13(5-4-11(9)12)8-10-3-2-6-14-10/h9-11H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBOFUPYTPWEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Materials

Reaction Mechanism

  • The nucleophilic nitrogen of 3-methylpiperidine attacks the electrophilic carbon of the epoxide ring in the oxirane derivative.
  • This ring-opening reaction proceeds under basic conditions, typically using sodium hydroxide or other suitable bases.
  • The reaction is generally conducted at room temperature to preserve the integrity of the sensitive epoxide ring and to avoid side reactions.

Typical Reaction Conditions

Parameter Details
Solvent Water or organic solvents (e.g., ethanol, THF)
Base Sodium hydroxide (NaOH) or equivalent
Temperature Ambient (18–25 °C)
Reaction Time Several hours (typically 2–6 h)
Purification Distillation, recrystallization, or chromatographic techniques

Industrial Production Considerations

In industrial settings, the synthesis of 3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is optimized for scale, yield, and purity:

  • Continuous Flow Reactors: Used to maintain consistent reaction conditions, improve safety when handling reactive intermediates, and enhance reproducibility.
  • Catalyst Use: While the basic ring-opening is typically base-catalyzed, certain processes may employ phase-transfer catalysts or other additives to improve reaction rates and selectivity.
  • Advanced Purification: Techniques such as preparative chromatography or crystallization are employed to isolate the product with high purity.

Chemical Reaction Analysis

The compound’s preparation involves nucleophilic substitution and ring-opening reactions, but it is also amenable to further chemical transformations:

Reaction Type Reagents/Conditions Outcome/Notes
Nucleophilic substitution Sodium hydroxide, 3-methylpiperidine, oxirane derivatives Formation of the target compound via epoxide ring opening
Oxidation Potassium permanganate, hydrogen peroxide Conversion to oxo-derivatives for further functionalization
Reduction Lithium aluminum hydride, sodium borohydride Reduction of functional groups if needed
Substitution Halogens, amines, thiols Derivatization for analog synthesis

Summary Table of Preparation Methods

Step Description Reagents/Conditions Notes
1 Preparation of 3-methylpiperidine Commercially available or synthesized Starting amine component
2 Reaction with oxirane derivative 2-(Chloromethyl)oxirane, NaOH, solvent Ring-opening nucleophilic substitution
3 Purification Distillation, chromatography Ensures product purity
4 Optional further modifications Oxidation/reduction agents For derivative synthesis

Research Findings and Notes

  • The reaction is favored at ambient temperature to avoid decomposition of the epoxide ring and to maintain stereochemical integrity.
  • The use of sodium hydroxide as a base provides a mild yet effective environment for nucleophilic attack.
  • Industrial processes may prefer continuous flow reactors to scale up the synthesis with better control over heat and mass transfer.
  • The tetrahydrofuran moiety introduced via the oxirane derivative enhances the compound’s solubility and biological compatibility.
  • Alternative bases or catalysts can be explored to improve yield or reduce reaction time, but sodium hydroxide remains the standard due to cost-effectiveness and availability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name (CAS or EN Number) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notes from Evidence
3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine C₁₂H₂₂N₂O 210.31 - 3-methyl piperidine
- Tetrahydrofuran-2-ylmethyl
Discontinued in some catalogues; possible solubility advantages
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (EN300-230347) C₁₁H₂₀N₄O₂S 272.37 - Pyrazole sulfonyl group Higher molecular weight due to sulfonyl moiety; potential for enhanced binding affinity
1-[(Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (EN300-230340) C₁₀H₁₉N₅O₂S 273.36 - Trimethylpyrazole sulfonyl group Similar to EN300-230347 but with additional methyl groups; may alter metabolic stability
1-Benzyl-N-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine (Ref: 10-F754608) C₁₈H₂₆N₂O 286.42 - Benzyl group at 1-position Larger hydrophobic substituent; possible CNS penetration challenges
N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine C₂₇H₃₈F₃N₅O₂ 541.63 - Trifluoromethyl pyrimidine
- Piperazine-carbonyl cyclopentane
Complex structure with high molecular weight; likely optimized for kinase inhibition

Key Observations

Substituent Effects on Molecular Weight and Solubility :

  • The tetrahydrofuran-2-ylmethyl group in the target compound contributes to a moderate molecular weight (210.31 g/mol ), which is lower than analogues with sulfonyl or pyrimidine substituents (e.g., EN300-230347 at 272.37 g/mol ). This may improve solubility in aqueous media compared to bulkier derivatives .
  • The benzyl-substituted analogue (Ref: 10-F754608) has a higher molecular weight (286.42 g/mol ) and increased hydrophobicity, which could reduce bioavailability .

Functional Group Impact on Bioactivity :

  • Sulfonyl-containing analogues (e.g., EN300-230347) introduce polar groups that may enhance binding to serine proteases or sulfotransferases, but they also increase metabolic susceptibility to hydrolysis .
  • The trifluoromethyl-pyrimidine moiety in the complex derivative (C₂₇H₃₈F₃N₅O₂) suggests targeting of nucleotide-binding domains, such as kinases or G-protein-coupled receptors (GPCRs), leveraging fluorine’s electronegativity for improved affinity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves reductive amination between 3-methylpiperidin-4-amine and tetrahydrofurfuryl bromide, a straightforward route compared to sulfonylation or coupling steps required for EN300-series compounds .

Biological Activity

Overview

3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine is a piperidine derivative with the molecular formula C11H22N2OC_{11}H_{22}N_{2}O. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of a tetrahydrofuran moiety enhances its chemical properties, making it a candidate for various pharmacological studies.

The synthesis of this compound typically involves reactions between piperidine derivatives and oxirane compounds. A common synthetic route includes the reaction of 3-methylpiperidine with 2-(chloromethyl)oxirane in the presence of a base like sodium hydroxide. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for exploring its biological activity.

Table 1: Chemical Reactions of this compound

Reaction TypeReagents UsedMajor Products Formed
OxidationPotassium permanganate, H₂O₂Oxo derivatives
ReductionLithium aluminum hydrideReduced forms
SubstitutionHalogens, aminesSubstituted derivatives

The biological activity of this compound may involve:

  • Receptor Binding : Interaction with neurotransmitter receptors or other cellular receptors, influencing physiological processes.
  • Enzyme Inhibition : Modulation of enzyme activities, potentially affecting metabolic pathways.
  • Antiparasitic Activity : Similar compounds have shown efficacy against parasitic infections, suggesting that this compound may also exhibit such properties.

Case Studies and Research Findings

Recent studies have focused on the optimization of piperidine derivatives for various therapeutic applications. For instance, research into related compounds indicates that modifications to the piperidine structure can enhance aqueous solubility and metabolic stability while maintaining or improving biological activity.

Example Study: Dihydroquinazolinone Derivatives

A study on dihydroquinazolinone derivatives demonstrated that structural modifications could significantly impact their antiparasitic activity and pharmacokinetic profiles. The findings suggest that similar strategies could be applied to optimize this compound for enhanced biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Piperidine Derivatives

Compound NameStructural FeaturesBiological Activity Potential
1-(Oxolan-3-ylmethyl)piperidin-4-amineLacks methyl substitution at the 3-positionModerate receptor activity
N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidinDifferent target receptor activityHigh selectivity but low potency
1-(Methylsulfonyl)piperidin-4-amineSulfonyl group enhances solubilityPotential anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 3-methylpiperidin-4-amine and tetrahydrofuran-2-carbaldehyde. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used as a reducing agent. Optimize reaction yield (e.g., 68–75% as in analogous syntheses) by controlling stoichiometry (1:1.2 molar ratio of amine to aldehyde) and maintaining anhydrous conditions . Solvent polarity and temperature (0–25°C) significantly impact imine intermediate stability. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended .

Q. What spectroscopic methods are effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions. The tetrahydrofuran methylene protons (δ 3.6–4.0 ppm) and piperidine NH (δ 1.5–2.2 ppm) are key diagnostic signals.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass ~212.18 g/mol). Discrepancies between calculated and observed m/z values may indicate impurities or fragmentation artifacts .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via vapor diffusion (e.g., DCM/pentane). Use SHELXL for refinement, focusing on torsional angles of the tetrahydrofuran and piperidine rings .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Conduct reactions in a fume hood due to potential amine volatility. Quench waste with dilute HCl before disposal, and segregate halogenated solvent waste (e.g., DCM) for professional treatment .

Advanced Research Questions

Q. How can stereochemical configurations be resolved, especially regarding the tetrahydrofuran moiety?

  • Methodological Answer : If the tetrahydrofuran substituent introduces chirality, employ chiral chromatography (e.g., Chiralpak® columns with methanol/CO2_2 eluents) for enantiomer separation. Confirm enantiomeric excess (ee) via polarimetry ([α]D_D measurements) or chiral HPLC. For absolute configuration determination, use X-ray crystallography with SHELXL refinement .

Q. How to address contradictions in mass spectrometry and NMR data during structural elucidation?

  • Methodological Answer : Contradictions often arise from isotopic patterns (e.g., chlorine adducts) or solvent residues. Re-run HRMS in positive/negative ion modes to cross-validate. For NMR, use 1H^1 \text{H}-13C^{13}\text{C} HSQC/HMBC to resolve overlapping signals. If ambiguity persists, synthesize a derivative (e.g., acetylated amine) to simplify spectral interpretation .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Focus on binding affinity to receptors like GPCRs or proteases. Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies optimize reaction yields while minimizing by-products in large-scale synthesis?

  • Methodological Answer : Replace STAB with catalytic hydrogenation (H2_2, 10–50 psi, Pd/C or Raney Ni) for scalability. Monitor reaction progress via TLC or in situ IR (imine C=N stretch ~1650 cm1^{-1}). Use flow chemistry to enhance mixing and reduce side reactions (e.g., over-alkylation). Purify via recrystallization (ethanol/water) instead of column chromatography for cost efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine
Reactant of Route 2
3-Methyl-1-((tetrahydrofuran-2-yl)methyl)piperidin-4-amine

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